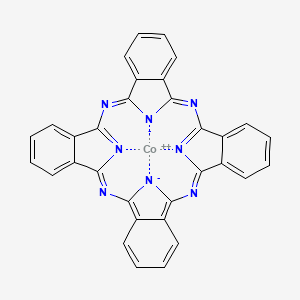

Cobalt phthalocyanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cobalt phthalocyanine, also known as this compound, is a useful research compound. Its molecular formula is C32H16CoN8 and its molecular weight is 571.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40711. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Electrocatalytic Applications

Cobalt phthalocyanine is extensively studied for its role as an electrocatalyst, particularly in carbon dioxide reduction and other electrochemical reactions.

Carbon Dioxide Reduction

CoPc has shown remarkable efficiency in the electrocatalytic reduction of carbon dioxide to methanol, a valuable chemical for energy storage and synthesis. Recent studies demonstrate that CoPc immobilized on carbon nanotubes exhibits high selectivity and activity for methanol production during electroreduction processes. The interaction between CoPc molecules and defects on the substrate significantly enhances catalytic performance by facilitating structural transformations that promote methanol synthesis .

Electrocatalytic Oxidation

CoPc has also been utilized in the electrocatalytic oxidation of organic pollutants, such as 4-chlorophenol. The immobilization of cobalt binuclear phthalocyanines on gold electrodes via self-assembled monolayers has resulted in enhanced electrocatalytic properties, including increased peak current and stability compared to unmodified electrodes .

| Study | Catalyst | Reaction | Performance |

|---|---|---|---|

| Cobalt binuclear CoPc | Oxidation of 4-chlorophenol | Enhanced current stability |

Photocatalytic Applications

This compound derivatives have been explored for photocatalytic applications, particularly in the reduction of carbon dioxide under light irradiation.

Photocatalytic CO2 Reduction

Recent research highlights the use of CoPc derivatives in photocatalytic systems for CO2 reduction. The electronic effects of substituents on CoPc have been systematically studied to optimize photocatalytic performance. For instance, cobalt tetracarboxylphthalocyanine demonstrated a maximum turnover number of 2950 in light-driven CO2-to-CO conversion, showcasing significant potential for sustainable energy applications .

| Study | Catalyst | Light Source | Product | Performance |

|---|---|---|---|---|

| Cobalt tetracarboxylphthalocyanine | 450 nm | CO | Turnover number = 2950 |

Material Science Applications

This compound is also utilized in materials science, particularly in the development of thin films and composite materials.

Thin Film Technology

CoPc thin films exhibit unique physical and chemical properties that differ from their bulk counterparts due to quantum size effects. These films can be employed in various applications, including sensors and catalysis, where their reversible adsorption capabilities are advantageous .

Hybrid Materials

Combining CoPc with other materials, such as graphene or carbon nanotubes, has led to the creation of hybrid structures that enhance electronic properties and catalytic performance. For example, hybridized this compound with zinc oxide and graphene has shown efficient photocatalytic activity for dye degradation .

Case Study 1: Electrocatalytic Performance Enhancement

A study investigated the encapsulation of this compound within coordination polymers to increase its electrocatalytic activity for CO2 reduction. The encapsulation altered the rate-determining step in the catalytic mechanism, resulting in improved selectivity and activity compared to unencapsulated CoPc .

Case Study 2: Structural Influence on Catalytic Activity

Research focusing on positional isomers of this compound revealed that geometric control over these isomers significantly affects their optical and electrochemical properties. This finding provides insights into designing more effective catalysts through structural modifications .

Propriétés

Numéro CAS |

36344-62-4 |

|---|---|

Formule moléculaire |

C32H16CoN8 |

Poids moléculaire |

571.5 g/mol |

Nom IUPAC |

cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |

InChI |

InChI=1S/C32H16N8.Co/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 |

Clé InChI |

MPMSMUBQXQALQI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Co+2] |

SMILES canonique |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Co+2] |

Key on ui other cas no. |

3317-67-7 |

Pictogrammes |

Health Hazard |

Synonymes |

cobalt phthalocyanine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.